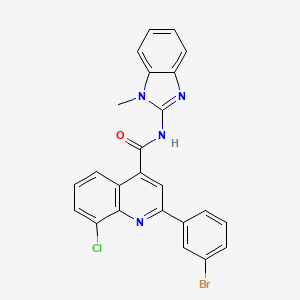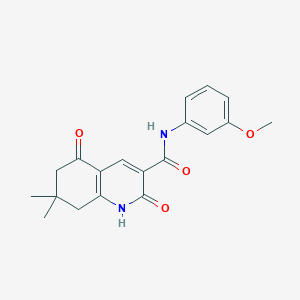![molecular formula C18H30N2O3 B4726154 1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4726154.png)
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
1-Butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMHP, is a synthetic compound that belongs to the family of psychoactive substances. It is chemically similar to phencyclidine (PCP) and ketamine, which are known for their dissociative effects. DMHP was first synthesized in 1970 and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood. It is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to block the NMDA receptor, leading to a disruption of normal brain function and the induction of dissociative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. This compound has also been shown to affect the release of neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for use in lab experiments. It is a potent psychoactive compound that can induce dissociative effects in animals, making it useful for studying the effects of dissociative drugs on the brain. This compound is also relatively stable and easy to handle, making it a convenient compound for use in research.
However, this compound also has several limitations for use in lab experiments. It is a controlled substance, making it difficult to obtain for research purposes. This compound is also highly potent and requires careful handling to avoid accidental exposure. Additionally, the psychoactive effects of this compound may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the development of new drugs based on the structure of this compound that have improved therapeutic potential. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of this compound, including its use as an anesthetic and its potential as a treatment for depression and anxiety disorders.
Conclusion:
This compound is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has potent psychoactive effects, including hallucinations and dissociation, and has been shown to act on the NMDA receptor in the brain. This compound has several advantages for use in lab experiments, including its potency and relative stability, but also has limitations due to its controlled status and psychoactive effects. Future research on this compound may lead to the development of new drugs with improved therapeutic potential and a better understanding of its long-term effects on the brain and behavior.
Aplicaciones Científicas De Investigación
1-butyl-5-methyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been used in scientific research to study its effects on the central nervous system (CNS). It has been shown to have potent psychoactive effects, including hallucinations, dissociation, and altered perception of time and space. This compound has also been used to study its potential therapeutic applications, including its use as an anesthetic and its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
1-butyl-5-methyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-5-8-9-18-12-19(14(21)6-2)10-17(4,16(18)23)11-20(13-18)15(22)7-3/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYELWSIDJUPGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CN(CC(C1=O)(CN(C2)C(=O)CC)C)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4726075.png)
![N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4726078.png)

![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B4726102.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4726110.png)
![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4726118.png)

![6-[(2-hydroxybenzoyl)amino]hexanoic acid](/img/structure/B4726133.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4726134.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4726143.png)
![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4726163.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)